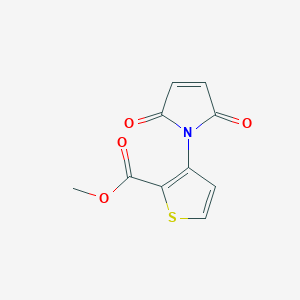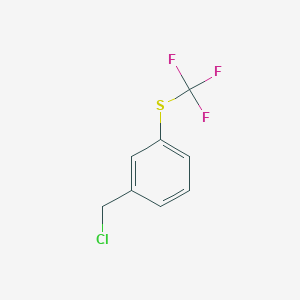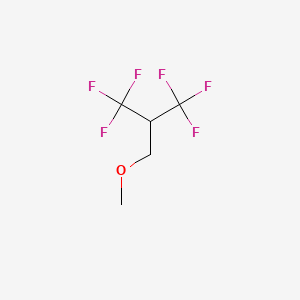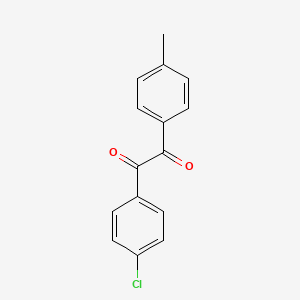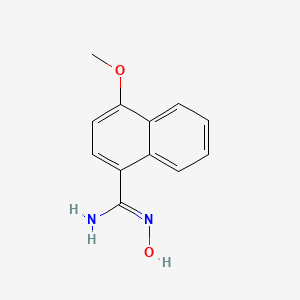![molecular formula C12H13F3Si B1608316 1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene CAS No. 40230-93-1](/img/structure/B1608316.png)
1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene
Vue d'ensemble
Description
Applications De Recherche Scientifique
Intramolecular Chain Hydrosilylation
1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene and similar compounds have been studied for their reactivity in intramolecular chain hydrosilylation reactions. For example, diorganyl[2-(trimethylsilylethynyl)phenyl]silanes, when treated with specific initiators in benzene, afford corresponding benzosiloles. The trimethylsilyl group is crucial for stabilizing intermediary alkenyl carbocations, facilitating the reaction through a β-silyl effect, which leads to the formation of ethenyl cations. These cations then abstract a hydride from the silane to yield benzosiloles, demonstrating a method for constructing cyclic silicon-containing compounds (Arii et al., 2016).
Synthesis of Polycyclic Aromatic Hydrocarbons
1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene derivatives have been utilized in the facile synthesis of diverse polycyclic aromatic hydrocarbons (PAHs). By employing a trisaryne equivalent and engaging in Diels-Alder reactions or palladium-catalyzed hexasilylation, researchers have been able to achieve modest to excellent yields of PAHs, highlighting the compound's role in the straightforward synthesis of complex aromatic systems (Ikadai et al., 2005).
Electrophilic Addition and Metal Complex Formation
The compound and its derivatives have been explored for their reactivity in electrophilic addition reactions and the formation of metal complexes. For instance, treatment with cobalt carbonyl compounds leads to the formation of ethynylcobalt complexes, showcasing the potential for creating metal-organic frameworks and catalysts. This reactivity pattern opens avenues for the development of novel materials and catalytic systems (Moreno et al., 2001).
Hydrogallation Reactions
Hydrogallation of compounds such as 1,4-bis(trimethylsilylethynyl)benzene and 1,3,5-tris(trimethylsilylethynyl)benzene with dialkylgallium hydrides has been studied, leading to addition products that showcase potential as di- and tripodal chelating Lewis acids. These findings suggest applications in coordination chemistry and catalysis, where the chelating properties of the resulting compounds could be leveraged (Uhl et al., 2007).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with trifluoromethyl groups are often used in pharmaceuticals, agrochemicals, and materials due to their unique properties .
Mode of Action
It’s known that trifluoromethyl groups can participate in various chemical reactions . For instance, in the presence of a metal salt, trifluoromethyltrimethylsilane reacts with aldehydes and ketones to give a trimethylsilyl ether .
Biochemical Pathways
The trifluoromethyl group is known to play an increasingly important role in the trifluoromethylation of carbon-centered radical intermediates .
Result of Action
The trifluoromethyl group is known to contribute to the biological activity of many pharmaceuticals .
Action Environment
It’s known that the stability and reactivity of trifluoromethyl groups can be influenced by factors such as temperature and ph .
Propriétés
IUPAC Name |
trimethyl-[2-[3-(trifluoromethyl)phenyl]ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3Si/c1-16(2,3)8-7-10-5-4-6-11(9-10)12(13,14)15/h4-6,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWMUAXYSGPPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401537 | |
| Record name | 1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene | |
CAS RN |
40230-93-1 | |
| Record name | 1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


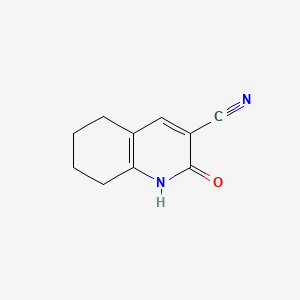
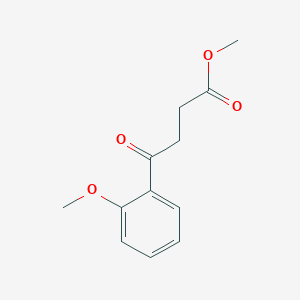

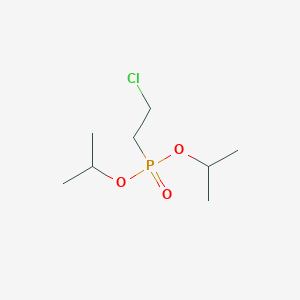

![Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate](/img/structure/B1608244.png)
